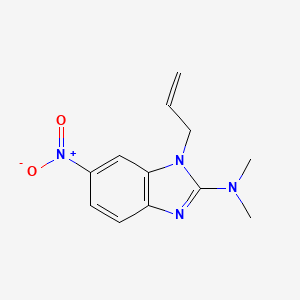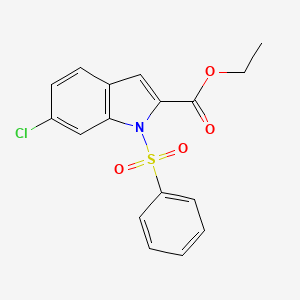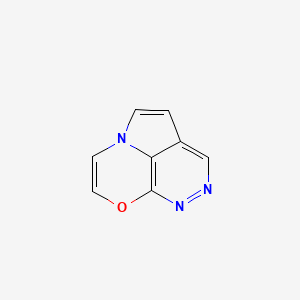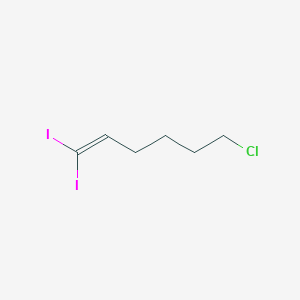
1-Hexene, 6-chloro-1,1-diiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexene, 6-chloro-1,1-diiodo- is an organic compound with the molecular formula C6H10ClI2 It is a derivative of 1-hexene, where the hydrogen atoms at the 6th position are replaced by a chlorine atom and two iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
1-Hexene, 6-chloro-1,1-diiodo- can be synthesized through a multi-step process involving the halogenation of 1-hexene. One common method involves the following steps:
Halogenation of 1-Hexene: The initial step involves the addition of chlorine to 1-hexene to form 6-chloro-1-hexene. This reaction typically occurs under controlled conditions using chlorine gas and a suitable solvent.
Iodination: The next step involves the introduction of iodine atoms. This can be achieved through the reaction of 6-chloro-1-hexene with iodine and a suitable catalyst, such as copper(II) chloride, under specific conditions to yield 1-hexene, 6-chloro-1,1-diiodo-.
Industrial Production Methods
Industrial production of 1-hexene, 6-chloro-1,1-diiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-Hexene, 6-chloro-1,1-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The double bond in 1-hexene, 6-chloro-1,1-diiodo- can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hexene, 6-hydroxy-1,1-diiodo-, while oxidation with potassium permanganate can produce 1-hexene, 6-chloro-1,1-diiodo-oxide.
科学的研究の応用
1-Hexene, 6-chloro-1,1-diiodo- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism by which 1-hexene, 6-chloro-1,1-diiodo- exerts its effects involves interactions with various molecular targets and pathways. The presence of chlorine and iodine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting cellular processes and pathways.
類似化合物との比較
1-Hexene, 6-chloro-1,1-diiodo- can be compared with other halogenated hexenes, such as:
6-Chloro-1-hexene: This compound contains only a chlorine atom at the 6th position and lacks the iodine atoms. It is less reactive compared to 1-hexene, 6-chloro-1,1-diiodo-.
6-Iodo-1-hexene: This compound contains only an iodine atom at the 6th position. It is more reactive than 6-chloro-1-hexene but less reactive than 1-hexene, 6-chloro-1,1-diiodo-.
1-Hexene, 6-chloro-1-iodo-: This compound contains both chlorine and iodine atoms but only one iodine atom. It has intermediate reactivity compared to the other compounds.
The uniqueness of 1-hexene, 6-chloro-1,1-diiodo- lies in its high reactivity due to the presence of both chlorine and two iodine atoms, making it a valuable compound for various chemical and industrial applications.
特性
CAS番号 |
823180-07-0 |
|---|---|
分子式 |
C6H9ClI2 |
分子量 |
370.40 g/mol |
IUPAC名 |
6-chloro-1,1-diiodohex-1-ene |
InChI |
InChI=1S/C6H9ClI2/c7-5-3-1-2-4-6(8)9/h4H,1-3,5H2 |
InChIキー |
NJOYESDVWRMWIZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCl)CC=C(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


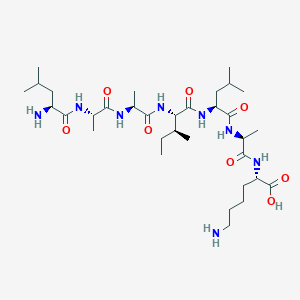
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)

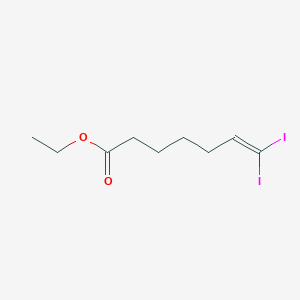
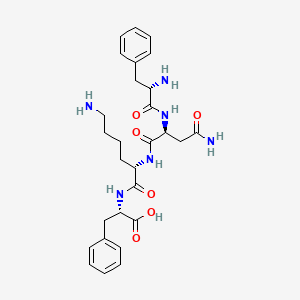


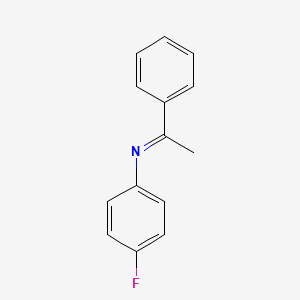
![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)

